molecular formula C8H6ClN5 B13052480 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine

Cat. No.: B13052480
M. Wt: 207.62 g/mol
InChI Key: HHAGWRZIAITYAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.

Biological Activity

3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloropyrimidine moiety and a pyrazinamine structure. Its molecular formula is C9_{9}H8_{8}ClN5_{5}, and it features a unique arrangement that contributes to its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Kinases are crucial in signaling pathways that regulate various cellular functions, including growth, metabolism, and apoptosis.

Inhibition of CHK1 Kinase

One notable study investigated the compound's role as a CHK1 inhibitor. CHK1 (Checkpoint Kinase 1) is essential for DNA damage response and cell cycle regulation. The compound demonstrated significant inhibitory activity against CHK1 with an IC50_{50} value indicating potency comparable to established inhibitors. Structure-guided modifications enhanced its selectivity over related kinases, such as CHK2, suggesting potential for targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its core structure. SAR studies have shown that:

  • Chloro Substitution : The presence of the chlorine atom at the 2-position of the pyrimidine ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyrazinamine Core : The pyrazine ring contributes to the overall stability and interaction with ATP-binding sites in kinases .

Table 1 summarizes key findings from SAR studies related to this compound:

Substituent Effect on Activity Reference
Chlorine at C2Increases potency against CHK1
Nitrile additionEnhances binding interactions
Variations in amineAlters selectivity towards CHK1 vs CHK2

Case Studies and Experimental Findings

Several studies have reported on the efficacy of this compound in preclinical models:

  • Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G2/M phase.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for therapeutic application in oncology .
  • Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Properties

Molecular Formula

C8H6ClN5

Molecular Weight

207.62 g/mol

IUPAC Name

3-(2-chloropyrimidin-4-yl)pyrazin-2-amine

InChI

InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12)

InChI Key

HHAGWRZIAITYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2N)Cl

Origin of Product

United States

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